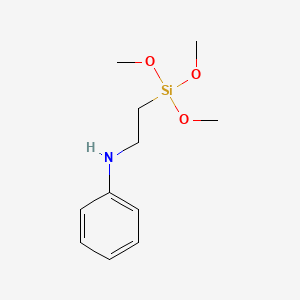

N-(2-(Trimethoxysilyl)ethyl)aniline

Description

N-(2-(Trimethoxysilyl)ethyl)aniline: is an organosilicon compound that features both an aniline group and a trimethoxysilyl group. This compound is notable for its ability to act as a coupling agent, which can enhance the adhesion between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.

Properties

CAS No. |

53213-34-6 |

|---|---|

Molecular Formula |

C11H19NO3Si |

Molecular Weight |

241.36 g/mol |

IUPAC Name |

N-(2-trimethoxysilylethyl)aniline |

InChI |

InChI=1S/C11H19NO3Si/c1-13-16(14-2,15-3)10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |

InChI Key |

JDDAMKOBLWFNCZ-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCNC1=CC=CC=C1)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Trimethoxysilyl)ethyl)aniline typically involves the reaction of aniline with a trimethoxysilane derivative. One common method is the nucleophilic substitution reaction where aniline reacts with a chlorosilane compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts can also enhance the reaction efficiency and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Trimethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols which can further condense to form siloxane bonds.

Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Condensation: Often occurs under mild heating conditions.

Substitution: Requires reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Hydrolysis and Condensation: Formation of siloxane networks.

Substitution: Formation of nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

Chemistry: N-(2-(Trimethoxysilyl)ethyl)aniline is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid materials and nanocomposites.

Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in construction and automotive industries.

Mechanism of Action

The mechanism of action of N-(2-(Trimethoxysilyl)ethyl)aniline primarily involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The aniline group can interact with organic polymers, enhancing the overall adhesion and compatibility between different materials.

Comparison with Similar Compounds

- N-(3-(Trimethoxysilyl)propyl)aniline

- N-(2-(Trimethoxysilyl)ethyl)ethylenediamine

Comparison: N-(2-(Trimethoxysilyl)ethyl)aniline is unique due to its specific combination of aniline and trimethoxysilyl groups, which provides a balance of reactivity and stability. Compared to N-(3-(Trimethoxysilyl)propyl)aniline, it has a shorter alkyl chain, which can influence its reactivity and the properties of the materials it modifies. N-(2-(Trimethoxysilyl)ethyl)ethylenediamine, on the other hand, contains an additional amine group, which can provide more sites for interaction but may also introduce more complexity in its reactions.

Biological Activity

N-(2-(Trimethoxysilyl)ethyl)aniline (CAS Number: 22019912) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H19NO3Si

- Molecular Weight : 255.39 g/mol

- Functional Groups : The compound contains an aniline moiety and trimethoxysilyl group, which may contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.

- Bacterial Inhibition : Research shows that derivatives of aniline compounds can demonstrate high antibacterial activity. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones in agar diffusion tests .

- Fungal Activity : The compound also displays antifungal activity, with studies indicating effectiveness against common fungal strains such as Candida albicans and Aspergillus niger .

Anticancer Properties

The potential anticancer effects of this compound have been investigated through various in vitro assays.

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in certain cancer types, suggesting a mechanism for its anticancer activity. The compound's ability to inhibit cell proliferation was observed in breast cancer and colon cancer cell lines .

- Mechanism of Action : The proposed mechanisms include modulation of signaling pathways involved in cell cycle regulation and apoptosis. Compounds with similar structures have been noted to interact with DNA and disrupt replication processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent in therapeutic applications .

Case Study 2: Anticancer Activity

In another study assessing the anticancer properties, this compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HT-29 | 20 | 65 |

These results suggest that this compound could be a promising candidate for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.